![molecular formula C12H13NO2 B1595204 3-(1H-indol-3-yl)butanoic acid CAS No. 3569-20-8](/img/structure/B1595204.png)
3-(1H-indol-3-yl)butanoic acid
Overview
Description
3-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .
Synthesis Analysis
The synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been reported in the literature . The process involves a one-pot synthesis in ionic liquid .
Molecular Structure Analysis
The molecular formula of 3-(1H-indol-3-yl)butanoic acid is C12H13NO2 . The molecular weight is 203.24 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .
Chemical Reactions Analysis
As a plant hormone, IBA is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants . It is also used in plant tissue culture to initiate root formation in vitro in a procedure called micropropagation .
Physical And Chemical Properties Analysis
3-(1H-indol-3-yl)butanoic acid is a white to light-yellow crystalline solid . It melts at 125 °C in atmospheric pressure and decomposes before boiling . The density of the compound is 1.252 g/cm3 .
Scientific Research Applications
Plant Tissue Culture and Micropropagation
3-(1H-indol-3-yl)butanoic acid, commonly known as Indole-3-butyric acid (IBA), is widely used in plant tissue culture to initiate root formation in vitro during a process called micropropagation. This technique involves using small samples of plants, known as explants, to induce the growth of differentiated or undifferentiated cells .
Auxin-Family Plant Hormone
IBA functions as an auxin-family plant hormone (phytohormone) and is considered a precursor of indole-3-acetic acid (IAA), the most abundant auxin naturally occurring in plants. IAA is responsible for generating the majority of auxin effects in intact plants and is known for its potency .
Biological and Clinical Applications
Derivatives of indole, including IBA, have diverse biological and clinical applications due to their pharmacological activity. These derivatives are produced by the degradation of tryptophan in higher plants and have been summarized for their importance in various pharmacological activities .
Cancer Treatment and Microbial Inhibition
Indole derivatives, both natural and synthetic, have been increasingly studied for their application as biologically active compounds in treating cancer cells and inhibiting microbes. They show various biologically vital properties that are beneficial for different types of disorders in the human body .
Antiviral Properties
A compound structurally related to 3-(1H-indol-3-yl)butanoic acid was isolated from an acid fungal strain and showed significant protection against H1N1 virus-induced cytopathic effects, highlighting the potential antiviral properties of indole derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
3-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid (IBA), is a member of the auxin family of plant hormones . It primarily targets multiple receptors in plants and binds with high affinity . It has been found to interact with Beta-2-microglobulin, T-cell receptor alpha chain C region, T-cell receptor beta-1 chain C region, and Aromatic-amino-acid aminotransferase .
Mode of Action
The compound interacts with its targets, leading to a variety of biological responses. It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and basic auxin natively occurring and functioning in plants . IAA generates the majority of auxin effects in intact plants, making it the most potent native auxin .
Biochemical Pathways
The biochemical pathways affected by 3-(1H-indol-3-yl)butanoic acid are primarily related to plant growth and development. As a precursor to IAA, it plays a crucial role in the auxin signaling pathway . This pathway is essential for various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism.
Pharmacokinetics
As a plant hormone, it is likely to be synthesized in plant tissues where it is needed and degraded after it has fulfilled its function .
Result of Action
The action of 3-(1H-indol-3-yl)butanoic acid results in a wide range of effects at the molecular and cellular levels. These include promoting cell division and elongation, influencing tissue differentiation, and regulating gene expression .
Action Environment
The action, efficacy, and stability of 3-(1H-indol-3-yl)butanoic acid can be influenced by various environmental factors. For instance, light, temperature, and pH can affect the synthesis, degradation, and activity of auxins . Therefore, these factors should be considered when studying the effects of this compound.
properties
IUPAC Name |
3-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTJMKYSKNYTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297929 | |
Record name | 3-(1H-indol-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)butanoic acid | |
CAS RN |
3569-20-8 | |
Record name | 3569-20-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-indol-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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